Cas no 18500-63-5 (9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid)
![9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid structure](https://www.kuujia.com/scimg/cas/18500-63-5x300.png)
18500-63-5 structure
Product Name:9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid
CAS No:18500-63-5
Molecular Formula:C16H17NO3
Molecular Weight:271.31108
CID:907233
PubChem ID:282002
9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid Properties
Names and Identifiers
-
- 9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid
- 7,8-Dihydro-9-methoxy-7,7-dimethyl-6H-cyclopent[g]isoquinoline-5-carboxylic acid
- 9-methoxy-7,7-dimethyl-7,8-dihydro-6h-cyclopenta[g]isoquinoline-5-carboxylic acid
- AC1L5VHY
- AC1Q5TKN
- AG-J-75066
- AR-1H5843
- CTK4D8886
- Illudimine
- ILLUDININE
- NSC135050
- UNII-9AG1G13T0D
- DTXSID80300136
- 18500-63-5
- 6H-Cyclopent(g)isoquinoline-5-carboxylic acid, 7,8-dihydro-9-methoxy-7,7-dimethyl-
- NSC-135050
- CHEBI:216417
- 9AG1G13T0D
- Q27272273
-
- InChIKey: FSBVQCVHOXXMGN-UHFFFAOYSA-N
- Inchi: InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)
- SMILES: CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C
Computed Properties
- Exact Mass: 271.12091
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 2
- Monoisotopic Mass: 271.12084340g/mol
- Heavy Atom Count: 20
- Complexity: 395
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.1
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- LogP: 3.06640
- PSA: 59.42
9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid Related Literature
-
K. W. Bentley Nat. Prod. Rep. 1995 12 419
-
Michael A. Frasso,Albert E. Stiegman,Gregory B. Dudley Chem. Commun. 2020 56 11247
-
3. Contents pages
-
4. Secondary mould metabolites. Part 29. Isolation and structure elucidation of candicansol, 3-epi-illudol and 1-O-acetyl-3-epi-illudol, novel sesquiterpenoids from Clitocybe candicans, and absolute configuration of 3-epi-illudolAlberto Arnone,Rosanna Cardillo,Vincenza Di Modugno,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1989 1995
-
5. Synthetic investigations on illudinine: a new synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylateTalupuru Girija,P. Sathya Shanker,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1991 1467
-
6. Chapter 14. Alkaloids
18500-63-5 (9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic Acid) Related Products
- 1623-99-0(Sodium, phenyl-(6CI,8CI,9CI))
- 145678-87-1((-)-(3S,4S)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine)
- 133-60-8(Tetraaz-2-ene-1,4-disulfonamide)
- 114636-37-2(tert-butyl (3S)-3-acetamidopyrrolidine-1-carboxylate)
- 107231-15-2(Botulin F)
- 170082-16-3(4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine,8-chloro-6-(phenyl-d5)- (9CI))
- 103213-51-0(3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-, monosodium salt (9CI))
- 1075-74-7(Benzene, 4-penten-1-yl-)
- 102601-38-7(L-Leucine,N-[(phenylmethoxy)carbonyl]-b-alanyl- (9CI))
- 13616-37-0(Ethyl 2-(2H-Tetrazol-5-yl)acetate)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
http://www.jingzhubio.com

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk
http://www.hbganmiao.com/

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk
http://www.tiananbio.com/index_en.html
